molecular formula C16H11BrN2O2S B2366957 1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 404583-76-2

1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No. B2366957
CAS RN: 404583-76-2
M. Wt: 375.24
InChI Key: VACWVHDUPKPVBZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, also known as BP-PODS, is a novel organic compound that has been recently synthesized and studied for its potential applications in scientific research. BP-PODS is a brominated aromatic heterocyclic compound that contains a sulfanyl group. It is a colorless, crystalline solid with a melting point of 75-77°C, and it is soluble in organic solvents such as dichloromethane, acetone, and ethanol.

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis, Optical and Thermal Properties : A novel heterocyclic compound, closely related to the compound , was synthesized, characterized for its crystal structure, and analyzed for its UV-visible and thermal properties (Shruthi et al., 2019).

Antimicrobial and Antituberculosis Activity

  • Antituberculosis and Cytotoxicity Studies : Derivatives of a similar compound were synthesized and showed significant activity against Mycobacterium tuberculosis, along with minimal cytotoxic effects (Chitra et al., 2011).
  • Antimicrobial Evaluation : New oxadiazoles derived from phenylpropionohydrazides, closely related to the compound , were synthesized and evaluated for anti-bacterial and anti-fungal activity (Fuloria et al., 2009).

Pharmacological Evaluation

  • Computational and Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including closely related compounds, were computationally and pharmacologically evaluated for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antiviral Activity

  • HIV-1 Replication Inhibition : Certain derivatives showed promise as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating potential in antiviral therapy (Che et al., 2015).

Molecular Structure Analysis

  • Crystal Structure Studies : Various compounds with similar structures were synthesized and characterized by their crystal structure, offering insights into their molecular configurations and potential applications (Xu et al., 2005).

Anticonvulsant Activity

  • Anticonvulsant Activity Model Hypothesis : Novel semicarbazones based 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant activities, contributing to the understanding of pharmacophoric models for anticonvulsant drugs (Rajak et al., 2010).

properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-13-8-6-11(7-9-13)14(20)10-22-16-19-18-15(21-16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACWVHDUPKPVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

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